3-Phosphonobut-2-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

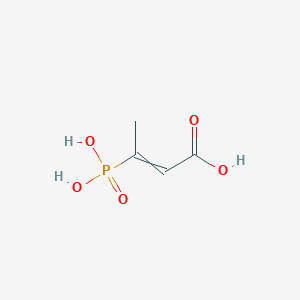

3-Phosphonobut-2-enoic acid is an organic compound with the molecular formula C4H7O5P. It is a phosphonic acid derivative of butenoic acid and is known for its utility in various chemical and biological research applications. The compound is characterized by the presence of a phosphono group attached to a butenoic acid backbone, making it a versatile building block in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phosphonobut-2-enoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tetrolic acid with phosphorous acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for efficient industrial production .

化学反应分析

Nucleophilic Substitution Reactions

The phosphonic acid group undergoes nucleophilic substitution under mild conditions. Key reactions include:

Mechanistically, the reaction with ammonia proceeds via α-position attack due to mercury(II)-mediated activation of the alkene .

Addition Reactions

The α,β-unsaturated system facilitates electrophilic and radical additions:

-

Bromination :

Addition of Br₂ in CCl₄ yields 2,3-dibromo-3-phosphonobutyric acid (85% yield).

Mechanism : Electrophilic bromine attacks the alkene, forming a bromonium ion intermediate . -

Hydration :

Acid-catalyzed hydration (H₂SO₄/H₂O) produces 3-phosphono-3-hydroxybutyric acid . -

Hydrohalogenation :

HCl or HBr adds across the double bond, forming 3-phosphono-3-halobutyric acid with anti-Markovnikov selectivity .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable C–P bond functionalization:

| Reaction Type | Conditions | Products |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid, 80°C | Biarylphosphonates |

| Heck reaction | Pd(OAc)₂, DMF, 100°C | Vinylphosphonates |

These reactions retain stereochemistry at the phosphorus center and enable synthesis of complex aryl/vinyl phosphonates .

Acid-Catalyzed Rearrangements

Under acidic conditions, the compound undergoes cyclization:

-

Heating with H₃PO₄ yields β-lactone derivatives via intramolecular esterification .

-

Reaction with acetic anhydride forms 3-phosphonobut-2-enoic anhydride , a reactive intermediate for peptide coupling.

Biological Activity

The compound inhibits fungal growth (Mucor plumbeus) at MIC = 12.5 μg/mL, attributed to its ability to disrupt cell membrane synthesis . Its nickel(II) complex shows enhanced activity (MIC = 6.25 μg/mL) due to improved bioavailability .

Key Data Tables

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₇O₅P | |

| Molecular Weight | 166.07 g/mol | |

| pKa (Phosphonic acid) | 1.8, 6.1 |

Table 2: Spectral Data

| Technique | Key Signals |

|---|---|

| IR (cm⁻¹) | 1604 (C=O), 1210 (P=O) |

| ¹H NMR (DMSO-d6, ppm) | δ 6.12 (s, 1H, CH), 3.73 (s, 3H, OCH₃) |

科学研究应用

3-Phosphonobut-2-enoic acid has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating metabolic pathways.

作用机制

The mechanism of action of 3-Phosphonobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. The phosphono group can mimic the phosphate group in biological molecules, allowing the compound to act as an enzyme inhibitor. This inhibition occurs through competitive binding to the active site of the enzyme, thereby blocking the substrate’s access and preventing the enzyme’s catalytic activity .

相似化合物的比较

Similar Compounds

Crotonic acid: A butenoic acid derivative with a similar structure but lacking the phosphono group.

Isocrotonic acid: Another isomer of butenoic acid with different geometric configuration.

3-Butenoic acid: A simple butenoic acid without any substituents.

Uniqueness

3-Phosphonobut-2-enoic acid is unique due to the presence of the phosphono group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in specific reactions and interact with biological targets, making it a valuable tool in research and industrial applications .

生物活性

3-Phosphonobut-2-enoic acid (also known as 4-phosphonobut-2-enoic acid) is a phosphonic acid derivative that has garnered attention for its potential biological activities. This compound is structurally related to other fatty acids and has been studied for its implications in various biological processes, including antimicrobial activity, cancer metabolism, and metabolic regulation.

Chemical Structure

The chemical formula of this compound is C4H7O5P, with a molecular weight of approximately 174.17 g/mol. The structure features a phosphonic acid group attached to a butenoic acid backbone, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating infections caused by resistant strains .

Cancer Metabolism

The compound plays a role in cancer cell metabolism, particularly in diffuse large B-cell lymphoma (DLBCL). Studies have demonstrated that targeting fatty acid metabolism can induce cell death in DLBCL cells, indicating that this compound may influence pathways critical for cancer cell survival. This suggests its potential as a therapeutic agent in oncology .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Its structural similarity to other fatty acids allows it to interact with metabolic enzymes, potentially modulating pathways related to lipid metabolism and energy homeostasis in cells .

Study on Antimicrobial Properties

A recent study assessed the antimicrobial efficacy of this compound against various pathogens. The results showed:

- Inhibition Zone Diameter : The compound displayed inhibition zones ranging from 10 mm to 20 mm against tested bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be between 0.5 mg/mL and 2 mg/mL, indicating potent activity against certain pathogens .

Cancer Cell Line Studies

In vitro studies using DLBCL cell lines demonstrated that treatment with this compound led to:

- Cell Viability Reduction : A decrease in cell viability by over 50% at concentrations as low as 1 µM.

- Metabolic Profiling : Alterations in lipid metabolism were observed, suggesting that the compound affects fatty acid oxidation pathways critical for tumor growth .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

3-phosphonobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7O5P/c1-3(2-4(5)6)10(7,8)9/h2H,1H3,(H,5,6)(H2,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHPKRBLCTUMIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)P(=O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7O5P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。